2-Ethylhexyl cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylhexyl cyanoacetate and related compounds involves various chemical reactions, including coupling reactions catalyzed by Ruthenium complexes and reactions with cyanoacetamide. These processes yield moderate to high yields of the target compounds under specific conditions, demonstrating the compound's accessibility for further chemical applications (Seino et al., 2017); (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
Structural analysis through methods such as X-ray crystallography and Density Functional Theory (DFT) calculations has provided insights into the molecular structure of 2-Ethylhexyl cyanoacetate derivatives. These analyses reveal structural distortions and isomer separations that are crucial for understanding the compound's chemical behavior and reactivity (Seino et al., 2017).
Chemical Reactions and Properties
2-Ethylhexyl cyanoacetate participates in various chemical reactions, including condensation, cyclocondensation, and rearrangement reactions. These reactions lead to the formation of diverse compounds with potential applications in different chemical fields. The reactions often exhibit good yields and demonstrate the compound's reactivity and potential for functional group transformations (Chaimbault et al., 1999); (Talapatra, 1999).
Physical Properties Analysis
The physical properties of 2-Ethylhexyl cyanoacetate derivatives, including melting points, boiling points, and solubility, are determined by their specific molecular structures. These properties are essential for understanding the compound's behavior in various chemical environments and for optimizing its use in synthesis and other applications.
Chemical Properties Analysis
2-Ethylhexyl cyanoacetate exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions, including those leading to nitrile and pyrrole derivatives, highlights its reactivity and versatility. The compound's chemical properties are crucial for its application in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011); (Zheng, Yu, & Shen, 2012).
Scientific Research Applications
Organic Synthesis and Molecular Structure : The compound plays a role in the condensation reactions and serves as a precursor in various organic syntheses. For instance, Kasturi and Srinivasan (1966) studied its role in the condensation product of 2-carbethoxycyclopentanone and ethyl cyanoacetate, leading to various by-products (Kasturi & Srinivasan, 1966).
Solar Cell Efficiency Improvement : Ge et al. (2022) demonstrated the application of 2-Ethylhexyl cyanoacetate in asymmetric substitution for molecular donors in organic solar cells, which significantly enhanced power conversion efficiency to 16.34% (Ge et al., 2022).
Photovoltaic Device Development : Lin et al. (2012) synthesized a star-shaped oligothiophene using 2-Ethylhexyl cyanoacetate, which exhibited high hole mobility and absorption, contributing to the efficiency of solution-processed solar cells (Lin et al., 2012).
Peptide Synthesis : Itoh (1973) explored the use of derivatives of 2-Ethylhexyl cyanoacetate in suppressing racemization during peptide synthesis, indicating its potential in biochemical applications (Itoh, 1973).
Chemical Intermediate Synthesis : Dawadi and Lugtenburg (2011) reported on the synthesis of novel pyrrole derivatives using 2-Ethylhexyl cyanoacetate, showcasing its role as an intermediate in synthesizing complex organic compounds (Dawadi & Lugtenburg, 2011).
Optimizing Synthesis Processes : Chen et al. (2020) conducted a study on optimizing the synthesis of Ethyl cyanoacetate, an important chemical intermediate, indicating the broader industrial applications of such compounds (Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl cyanoacetate | |
CAS RN |
13361-34-7 | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13361-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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